4-Morpholinophenyl isothiocyanate chemical properties
4-Morpholinophenyl isothiocyanate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Morpholinophenyl Isothiocyanate
Authored by a Senior Application Scientist
Executive Summary & Strategic Importance
4-Morpholinophenyl isothiocyanate is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. It serves as a pivotal heterocyclic building block, integrating a nucleophilic morpholine moiety, a stable phenyl scaffold, and a highly electrophilic isothiocyanate functional group. This unique combination of features makes it an exceptionally versatile reagent for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The isothiocyanate group acts as a potent electrophile, readily reacting with nucleophiles to form stable thiourea, dithiocarbamate, and thiocarbamate linkages, which are prevalent in a wide range of biologically active compounds.[1][2][3] Understanding the nuanced chemical properties and reactivity of this compound is paramount for researchers and drug development professionals aiming to leverage its synthetic potential for creating novel therapeutics and functional materials. This guide provides a comprehensive technical overview, grounded in established chemical principles and supported by field-proven insights.
Core Chemical Identity and Physicochemical Properties
The foundational properties of 4-Morpholinophenyl isothiocyanate define its behavior in a laboratory setting. These identifiers are critical for accurate sourcing, regulatory compliance, and computational modeling.
Molecular Structure
The structure consists of a central benzene ring substituted at the 1- and 4-positions. One substituent is the reactive isothiocyanate group (-N=C=S), and the other is a morpholine ring attached via its nitrogen atom.
Caption: Molecular Structure of 4-Morpholinophenyl Isothiocyanate.
Physicochemical Data Summary
The following table summarizes the key quantitative and qualitative properties of the molecule.
| Property | Value | Reference(s) |
| CAS Number | 51317-66-9 | [4][5] |
| Molecular Formula | C₁₁H₁₂N₂OS | [5][6] |
| Molecular Weight | 220.29 g/mol | [5][6] |
| IUPAC Name | 4-(4-isothiocyanatophenyl)morpholine | [5][6] |
| Appearance | Solid | |
| SMILES String | S=C=Nc1ccc(cc1)N2CCOCC2 | [5] |
| InChI Key | AXUXRZZYZBZQAR-UHFFFAOYSA-N | [5][6] |
| Topological Polar Surface Area | 56.9 Ų | [5] |
| XLogP3 | 2.8 | [5] |
| Storage Class | 11 - Combustible Solids | [4] |
Spectroscopic Signature and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Morpholinophenyl isothiocyanate. The following data are predicted based on first principles and comparison with analogous structures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the hydrogen and carbon framework of the molecule.
¹H NMR (Predicted, 400 MHz, CDCl₃): The proton spectrum is characterized by two distinct regions: the aromatic region showing the disubstituted phenyl ring and the aliphatic region corresponding to the morpholine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment Rationale |
| ~7.25 - 7.15 | d (J ≈ 8.8 Hz) | 2H | Aromatic protons (Ha) ortho to the isothiocyanate group, deshielded by its anisotropy. |
| ~6.95 - 6.85 | d (J ≈ 8.8 Hz) | 2H | Aromatic protons (Hb) ortho to the electron-donating morpholine nitrogen. |
| ~3.90 - 3.80 | t (J ≈ 4.8 Hz) | 4H | Morpholine protons (Hc) adjacent to the oxygen atom (-O-CH₂-). |
| ~3.25 - 3.15 | t (J ≈ 4.8 Hz) | 4H | Morpholine protons (Hd) adjacent to the nitrogen atom (-N-CH₂-). |
¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon spectrum confirms the number of unique carbon environments. The isothiocyanate carbon is a key diagnostic peak.
| Chemical Shift (δ) ppm | Assignment Rationale |
| ~150.0 | Aromatic C quaternary, attached to the morpholine nitrogen. |
| ~135.0 | Isothiocyanate carbon (-N=C =S). Often broad or of lower intensity.[7] |
| ~128.0 | Aromatic C-H ortho to the isothiocyanate group. |
| ~127.5 | Aromatic C quaternary, attached to the isothiocyanate group. |
| ~116.0 | Aromatic C-H ortho to the morpholine nitrogen. |
| ~66.5 | Morpholine carbons adjacent to the oxygen atom (-O-C H₂-). |
| ~49.0 | Morpholine carbons adjacent to the nitrogen atom (-N-C H₂-). |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups, especially the characteristic isothiocyanate stretch.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2185 - 2040 | Strong, Sharp | Asymmetric C=N=C stretch of the isothiocyanate group. This is the most diagnostic peak. |
| ~1600, ~1510 | Medium | C=C stretching vibrations of the aromatic ring. |
| ~1230 | Strong | C-N stretching of the aryl amine. |
| ~1120 | Strong | C-O-C stretching of the morpholine ether linkage. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a distinct molecular ion peak corresponding to the molecule's exact mass.
-
Expected M⁺ Peak: m/z = 220.0670
-
Key Fragmentation Pattern: A primary fragmentation would likely be the loss of the isothiocyanate group (-NCS, 58 Da) or cleavage of the morpholine ring.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-Morpholinophenyl isothiocyanate is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack.
Primary Reactivity: Thiourea Formation
The most prominent reaction is the addition of primary or secondary amines to form N,N'-disubstituted or trisubstituted thioureas.[2][8] This reaction is typically fast, high-yielding, and proceeds under mild conditions.
Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product.
Caption: Reaction mechanism for thiourea synthesis.
pH-Dependent Reactivity
The choice of nucleophile and reaction conditions, particularly pH, can dictate the reaction outcome.
-
Reaction with Amines (pH 9-11): In alkaline conditions, the amine group (-NH₂) is a superior nucleophile. The reaction with primary and secondary amines to form thioureas is highly favored.[9][10]
-
Reaction with Thiols (pH 6-8): Under neutral to slightly acidic conditions, thiol groups (-SH) can react to form dithiocarbamate adducts.[9][10] This pH-dependent selectivity is a critical consideration in bioconjugation chemistry when targeting specific amino acid residues on proteins.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and final characterization steps to ensure experimental integrity.
Protocol: Synthesis of 4-Morpholinophenyl Isothiocyanate
This protocol is based on the classical and robust method of converting a primary amine to an isothiocyanate using carbon disulfide followed by decomposition of the intermediate dithiocarbamate salt.[11]
Materials:
-
4-Morpholinoaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl Chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, dissolve 4-morpholinoaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Dithiocarbamate Salt Formation: Add triethylamine (2.2 eq) to the solution. Cautiously add carbon disulfide (1.5 eq) dropwise. Causality Note: Triethylamine acts as a base to deprotonate the amine, forming the dithiocarbamate anion, and also serves to neutralize the HCl generated in the subsequent step.
-
Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Desulfurization: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise. Causality Note: Tosyl chloride is the desulfurating agent that facilitates the elimination of the dithiocarbamate to form the isothiocyanate.
-
Workup: After stirring for 1 hour at room temperature, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the resulting solid product using NMR, IR, and MS as described in Section 3.0.
Protocol: Synthesis of a N-(4-Morpholinophenyl)-N'-(benzyl)thiourea
This protocol demonstrates the primary application of 4-Morpholinophenyl isothiocyanate in synthesizing a thiourea derivative.
Caption: Experimental workflow for thiourea synthesis.
Applications in Research and Drug Development
The true value of 4-Morpholinophenyl isothiocyanate lies in its role as a precursor to thiourea-containing molecules, which exhibit a vast range of biological activities.[2]
-
Anticancer Agents: The thiourea moiety is a key pharmacophore in numerous compounds designed as anticancer agents. These derivatives can induce apoptosis, inhibit cell cycle progression, and target various signaling pathways in cancer cells.[12][13]
-
Antimicrobial and Antifungal Agents: Isothiocyanates and their thiourea derivatives have demonstrated potent activity against a spectrum of bacteria and fungi, making them valuable leads in the development of new anti-infective drugs.[1][3]
-
Enzyme Inhibitors: The reactive nature of the isothiocyanate group allows it to covalently bind to nucleophilic residues (like cysteine) in enzyme active sites, leading to irreversible inhibition. This is a key mechanism for many bioactive isothiocyanates.[9]
-
Chemical Probes and Bioconjugation: The reliable reactivity of the isothiocyanate group makes it suitable for labeling proteins and other biomolecules with tags for detection or to study biological processes.[14]
Safety, Handling, and Storage
Proper handling of 4-Morpholinophenyl isothiocyanate is crucial for laboratory safety.
-
General Hazards: Isothiocyanates as a class can be irritants to the skin, eyes, and respiratory system. Some are lachrymators. This compound is classified as a combustible solid.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.[15][16]
-
Handling Precautions: Avoid formation and inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling. The compound may be moisture-sensitive; exposure to water or moist air over prolonged periods should be avoided.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
References
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Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.). ChemRxiv. [Link]
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Petri, L., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 12(1), 81. [Link]
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Chetankumar, E., & Sureshbabu, V. V. (n.d.). Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. Indian Journal of Advances in Chemical Science. [Link]
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Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm. [Link]
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Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7(1), 40801. [Link]
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Isothiocyanate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 119, 64-74. [Link]
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Melim, C., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(5), 757. [Link]
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BİLİCİ, A., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Advances, 13(31), 21535-21549. [Link]
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Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. (n.d.). ResearchGate. [Link]
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Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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3-(4-Morpholinyl)propyl isothiocyanate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Spectra Problem #7 Solution. (n.d.). University of Calgary. [Link]
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Are isothiocyanates potential anti-cancer drugs? - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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4-Iodophenyl isothiocyanate - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
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